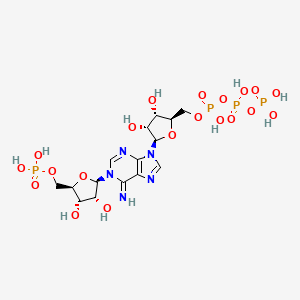
phosphoribosyl-ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoribosyl-ATP is synthesized through the enzymatic reaction catalyzed by ATP phosphoribosyltransferase. This enzyme facilitates the condensation of ATP and 5-phospho-alpha-D-ribose 1-diphosphate to form this compound and diphosphate . The reaction conditions typically involve the presence of divalent metal ions, such as magnesium or manganese, which are essential for the enzyme’s activity .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific role in biological systems and the complexity of its synthesis. recombinant DNA technology can be employed to overexpress ATP phosphoribosyltransferase in microbial systems, allowing for the large-scale production of this enzyme and, consequently, this compound .
Chemical Reactions Analysis
Types of Reactions: Phosphoribosyl-ATP primarily undergoes hydrolysis and cyclohydrolysis reactions in the biosynthesis of histidine . The compound is first hydrolyzed to form phosphoribosyl-AMP and pyrophosphate, followed by cyclohydrolysis to produce N-(5’-phosphoribosylformimino)-5-amino-1-(5’'-phosphoribosyl)-4-imidazolecarboxamide .
Common Reagents and Conditions: The hydrolysis and cyclohydrolysis reactions are catalyzed by the bifunctional enzyme this compound pyrophosphohydrolase/phosphoribosyl-AMP cyclohydrolase . These reactions typically occur under physiological conditions, with optimal pH and temperature ranges that support enzyme activity .
Major Products Formed: The major products formed from the reactions involving this compound include phosphoribosyl-AMP, pyrophosphate, and N-(5’-phosphoribosylformimino)-5-amino-1-(5’'-phosphoribosyl)-4-imidazolecarboxamide .
Scientific Research Applications
Phosphoribosyl-ATP is extensively studied in the context of histidine biosynthesis, which is an essential pathway in bacteria, fungi, and plants . Understanding this pathway can lead to the development of novel antimicrobial agents and herbicides, as the enzymes involved are unique to these organisms and absent in humans . Additionally, research on this compound and its associated enzymes can provide insights into metabolic regulation and enzyme kinetics .
Mechanism of Action
Phosphoribosyl-ATP exerts its effects through its role as a substrate for ATP phosphoribosyltransferase . This enzyme catalyzes the condensation of ATP and 5-phospho-alpha-D-ribose 1-diphosphate, forming this compound . The compound then undergoes further enzymatic reactions, leading to the production of histidine . The regulation of this pathway is tightly controlled by feedback inhibition, where histidine and other metabolites inhibit the activity of ATP phosphoribosyltransferase .
Comparison with Similar Compounds
Phosphoribosyl-ATP is similar to other phosphoribosyl derivatives involved in nucleotide biosynthesis, such as phosphoribosyl-AMP and phosphoribosyl-ADP . its unique role in histidine biosynthesis distinguishes it from these compounds . Other similar compounds include phosphoribosyl-pyrophosphate and phosphoribosyl-formimino-5-aminoimidazole-4-carboxamide ribotide, which are intermediates in different biosynthetic pathways .
Properties
CAS No. |
1110-99-2 |
|---|---|
Molecular Formula |
C15H25N5O20P4 |
Molecular Weight |
719.28 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
InChI Key |
RKNHJBVBFHDXGR-KEOHHSTQSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















